

Fmoc-D-methionine CAS number and product information.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine

Cat. No.: B557640

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Fmoc-D-Methionine: A Technical Guide for Researchers

For immediate release: A comprehensive technical overview of Fmoc-D-methionine (Fmoc-D-Met-OH), a crucial building block in peptide synthesis for pharmaceutical and biotechnological research. This document provides researchers, scientists, and drug development professionals with essential product information, detailed experimental protocols, and a logical workflow for its application in solid-phase peptide synthesis (SPPS).

Core Product Information

Fmoc-D-methionine is a derivative of the amino acid D-methionine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on its amino terminus.^{[1][2]} This protecting group is base-labile, making it central to Fmoc-based solid-phase peptide synthesis, the predominant method for chemically synthesizing peptides.^{[3][4]} The presence of the D-enantiomer allows for the creation of peptides with modified structures, which can enhance metabolic stability or alter receptor binding affinity, making it a valuable component in drug discovery.

The CAS Number for Fmoc-D-methionine is 112883-40-6.^{[1][2][5][6][7]}

Physical and Chemical Properties

A summary of the key quantitative data for Fmoc-D-methionine is presented below, compiled from various suppliers. Researchers should always refer to the lot-specific certificate of analysis for the most accurate data.

Property	Value	Citations
CAS Number	112883-40-6	[1] [2] [5] [6] [7]
Molecular Formula	C ₂₀ H ₂₁ NO ₄ S	[2] [5] [6]
Molecular Weight	371.5 g/mol	[2] [5] [6]
Appearance	White to off-white crystalline powder	[1] [2] [5]
Melting Point	110 - 140 °C (range varies by source)	[2] [5] [7]
Purity	≥98% (HPLC), ≥99.5% (Chiral HPLC)	[2] [5]
Optical Rotation	[α] ²⁰ /D = +28 ± 2° (c=1 in DMF)	[2] [5]
Solubility	Slightly soluble in water; highly soluble in most organic solvents (e.g., DMF).	[1]
Storage Temperature	0 - 8 °C	[2] [5] [7]

Application in Peptide Synthesis

Fmoc-D-methionine serves as a fundamental building block in solid-phase peptide synthesis (SPPS).[\[2\]](#) SPPS allows for the efficient, stepwise assembly of a peptide chain on an insoluble resin support.[\[3\]](#) The Fmoc group protects the N-terminus of the methionine, preventing unwanted side reactions during the coupling of the next amino acid in the sequence.[\[8\]](#)

The thioether side chain of methionine is susceptible to oxidation, which can occur during the final cleavage and deprotection steps.[\[9\]](#)[\[10\]](#) Therefore, it is typically used without side-chain

protection, but scavengers are often added during cleavage to prevent the formation of methionine sulfoxide.^{[8][9]}

Experimental Protocol: Incorporation of Fmoc-D-Methionine via Manual Fmoc-SPPS

This protocol outlines the standard manual procedure for coupling Fmoc-D-methionine to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

- Fmoc-D-methionine
- Peptide synthesis resin (e.g., Rink Amide, 2-chlorotrityl chloride resin) with the preceding amino acid already coupled and its Fmoc group removed.
- Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: e.g., N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
- Dichloromethane (DCM)
- Fritted syringe or automated peptide synthesizer vessel.

Methodology:

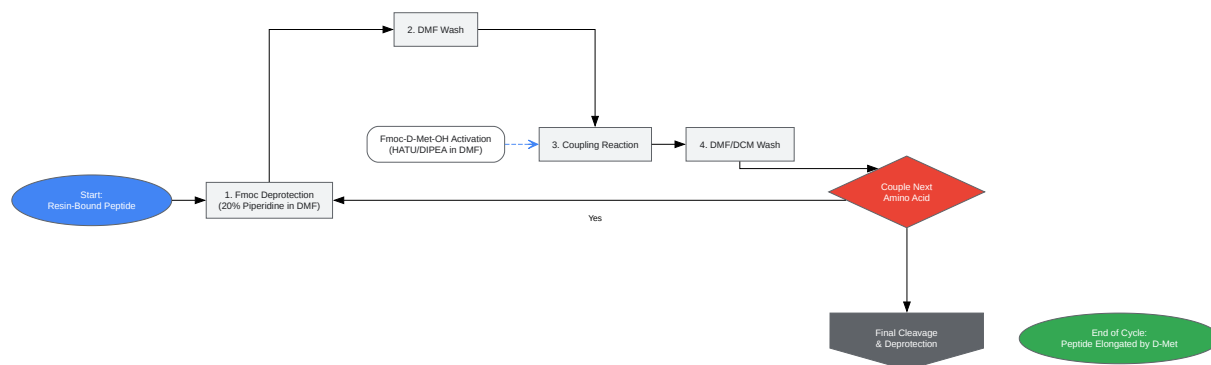
- Resin Preparation:
 - Begin with the resin-bound peptide chain swelled in DMF within the reaction vessel.
 - Ensure the Fmoc protecting group from the previously coupled amino acid has been removed.

- Fmoc Deprotection (if not already performed):
 - Add a solution of 20% piperidine in DMF to the resin.
 - Agitate the mixture for 5-7 minutes. Drain the solution.
 - Repeat the piperidine treatment for another 15 minutes to ensure complete deprotection.
 - Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.
- Activation of Fmoc-D-Methionine:
 - In a separate vial, dissolve Fmoc-D-methionine (3 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF.
 - Add DIPEA (6 equivalents) to the solution.
 - Allow the mixture to pre-activate for 1-2 minutes.
- Coupling Reaction:
 - Add the activated Fmoc-D-methionine solution to the deprotected, resin-bound peptide.
 - Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the coupling can be monitored using a colorimetric test like the Kaiser test.
- Washing:
 - After the coupling is complete, drain the reaction solution.
 - Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to remove any unreacted reagents and byproducts.
- Cycle Repetition:
 - The resin is now ready for the deprotection of the newly added Fmoc-D-methionine and the coupling of the subsequent amino acid in the peptide sequence. Repeat steps 2-5 for each amino acid.

- Cleavage and Deprotection:
 - Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups removed.
 - A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[\[11\]](#)
 - Crucially, to prevent oxidation of the methionine residue, scavengers such as ethylmethanesulfide or thioanisole should be included in the cleavage cocktail.[\[9\]](#)
 - Agitate the resin with the cleavage cocktail for 2-3 hours at room temperature.[\[11\]](#)
 - Filter the resin and collect the filtrate containing the crude peptide. The peptide can then be precipitated with cold diethyl ether and purified, typically by reverse-phase HPLC.

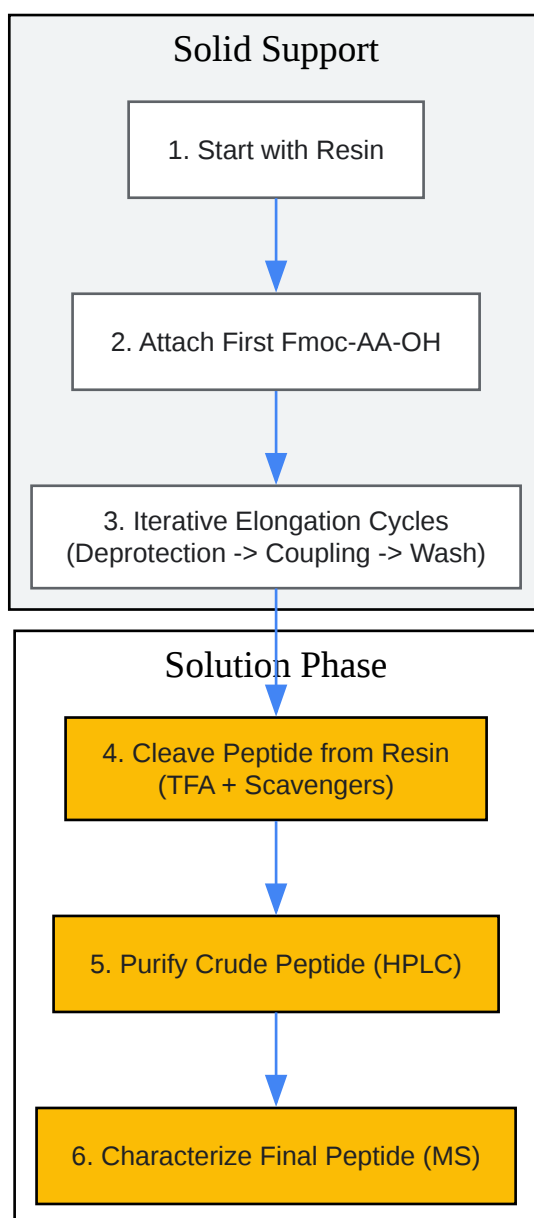
Logical and Experimental Workflows

The following diagrams illustrate the core logical steps in utilizing Fmoc-D-methionine within a standard solid-phase peptide synthesis cycle.



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Caption: Workflow for a single coupling cycle using Fmoc-D-methionine in SPPS.



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Caption: High-level overview of the entire solid-phase peptide synthesis process.

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- To cite this document: BenchChem. [Fmoc-D-methionine CAS number and product information.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557640#fmoc-d-methionine-cas-number-and-product-information]

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